molecular formula C16H14N2O2 B12812308 3-Amino-4-anilinonaphthalene-1,2-diol CAS No. 7595-99-5

3-Amino-4-anilinonaphthalene-1,2-diol

Cat. No.: B12812308
CAS No.: 7595-99-5
M. Wt: 266.29 g/mol
InChI Key: ZLINAFBLBSODAD-UHFFFAOYSA-N
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Description

Research Applications and Value 3-Amino-4-anilinonaphthalene-1,2-diol is a chemical compound of interest in medicinal chemistry and chemical biology research. Its structure, featuring a naphthalenediol core substituted with amino and anilino groups, makes it a potential precursor or building block for the synthesis of more complex molecules. Researchers may explore its use in developing fused heterocyclic scaffolds, such as quinolinone derivatives, which are known to possess significant biological activity . Naphthalene-based compounds similar to 3-Amino-4-anilinonaphthalene-1,2-diol are frequently investigated for their potential as kinase inhibitors. For instance, related naphthalene-bis-triazole hybrids have demonstrated potent antiproliferative activity against various cancer cell lines (including A549, MCF-7, Panc-1, and HT-29) and have been identified as effective epidermal growth factor receptor (EGFR) inhibitors, with IC50 values reported in the nanomolar range . The mechanism of action for such compounds often involves competitive binding at the enzyme's active site, leading to apoptosis through the activation of caspases 3, 8, and 9, and modulation of Bax and Bcl2 protein levels . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

7595-99-5

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-amino-4-anilinonaphthalene-1,2-diol

InChI

InChI=1S/C16H14N2O2/c17-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(19)16(13)20/h1-9,18-20H,17H2

InChI Key

ZLINAFBLBSODAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)O)N

Origin of Product

United States

Preparation Methods

Table 1: Catalytic Amination of Glycerin Chlorohydrin to 3-Amino-1,2-propanediol (Representative Data)

Entry Catalyst (Primary) Promoter(s) Temp (°C) Time (h) Yield (g) Purity (%)
1 Cupric oxide (1.0g) Ferric oxide (0.2g) 40 2 74.47 99.2
2 Cupric oxide (3.0g) Manganese oxide (0.3g) 30 1 76.26 99.0
3 Cupric oxide (2.0g) Chromic oxide (0.8g) 40 3 74.98 99.3
4 Cupric oxide (2.5g) Zinc oxide (1.25g) 50 1 74.34 99.2
5 Cupric oxide (3.0g) Titanium oxide (1.8g) 50 2 73.84 99.3

Note: Reaction conducted with 100g glycerin chlorohydrin and 25–27% ammoniacal liquor.

This catalytic system could be adapted for the amination of naphthalene diol derivatives by selecting appropriate catalysts and reaction conditions to introduce the amino and anilino groups selectively.

Multi-Step Synthesis via Condensation and Ring-Opening Reactions

For related heterocyclic amino compounds, synthesis often involves condensation reactions of aromatic acids with aldehydes in the presence of polyphosphoric acid, followed by heating with enamines to form intermediate heterocycles. Subsequent hydrolysis or ring-opening under basic conditions yields amino-substituted derivatives with high yields (74–94%).

Although this method is described for 3-amino-4-arylpyridin-2(1H)-ones, the principle of condensation followed by amination and hydroxylation could be applied to naphthalene derivatives to install amino and hydroxyl groups at desired positions.

Oxidative Dihydroxylation for Diol Formation

The formation of vicinal diols on aromatic or cyclic systems can be achieved by osmium tetroxide-catalyzed dihydroxylation of alkenes. For example, 2-hydroxyisoquinoline-1,3-dione derivatives were converted to diols using osmium tetroxide and N-methylmorpholine N-oxide as co-oxidant at room temperature, followed by purification to yield diol products.

This approach could be adapted to introduce the 1,2-diol functionality on the naphthalene ring system after appropriate precursor synthesis.

Summary Table of Preparation Methods and Key Parameters

Method Type Key Reagents/Catalysts Conditions Yield/Purity Notes
Catalytic Amination of Chlorohydrin Cupric oxide + metal oxide promoters, ammoniacal liquor 30–50 °C, 1–3 h ~74–79 g, >99% purity Efficient, reusable catalyst, mild conditions
Condensation & Enamine Heating Hippuric acid, aromatic aldehydes, polyphosphoric acid, enamines 180 °C, 1.5 h 74–94% yield Multi-step, solvent-free heating
Osmium Tetroxide Dihydroxylation OsO4, N-methylmorpholine N-oxide Room temp, 4–10 h High purity diols Suitable for vicinal diol formation

Research Findings and Considerations

  • The catalytic amination method using cupric oxide and promoters is notable for its high selectivity, short reaction time, and catalyst recyclability, which are advantageous for industrial-scale synthesis.
  • Multi-step condensation and ring-opening methods provide access to complex amino-substituted heterocycles but may require harsher conditions and longer reaction times.
  • Oxidative dihydroxylation is a reliable method for introducing diol groups but involves toxic osmium reagents and requires careful handling.
  • For the specific synthesis of 3-amino-4-anilinonaphthalene-1,2-diol, a combination of these methods may be necessary: initial aromatic substitution to introduce the anilino group, followed by catalytic amination and dihydroxylation to install amino and diol functionalities.

Chemical Reactions Analysis

NSC 407262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

NSC 407262 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a standard for analytical methods. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 407262 is investigated for its potential to treat certain diseases, including cancer. In industry, it may be used in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of NSC 407262 involves its interaction with specific molecular targets and pathways within cells. It may bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the context in which the compound is used, but it often involves modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups Key Applications/Properties
3-Amino-4-anilinonaphthalene-1,2-diol Naphthalene -OH (1,2), -NH₂ (3), -NH-C₆H₅ (4) Potential pharmaceutical intermediate
4-Pyrazin-2-yl-but-3-ene-1,2-diol Butene chain -OH (1,2), pyrazine substituent Natural product (Alismatis rhizoma)
3-Chloro-propane-1,2-diol (3-MCPD) Propane chain -OH (1,2), -Cl (3) Food contaminant, toxic at high doses
Polyethylene glycol (PEG) Polymer of ethane-1,2-diol Repeating -O-CH₂-CH₂- units Industrial surfactant, low toxicity
(E)-4-(1-(p-tolylimino)ethyl)benzene-1,2-diol Benzene -OH (1,2), iminoethyl-tolyl substituent Estrogen receptor antagonist

Key Observations :

  • Naphthalene vs.
  • Substituent Effects: The amino and anilino groups in 3-Amino-4-anilinonaphthalene-1,2-diol may increase hydrogen-bonding capacity compared to pyrazine-substituted diols () or chlorinated diols like 3-MCPD .
  • Polymer vs. Monomer: PEG’s polymeric structure contrasts sharply with the monomeric aromatic diols, explaining its industrial utility and biodegradability .

Physicochemical and Toxicological Profiles

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Water) Stability Toxicity Profile
3-Amino-4-anilinonaphthalene-1,2-diol ~270 (estimated) Low Air-sensitive (amine oxidation) Unknown; aromatic amines may pose risks
3-MCPD 110.5 High Stable in acidic conditions Carcinogenic above 400 μg/kg
PEG (n=10) ~440 High Hydrolytically stable Low toxicity (LD₅₀ >5,000 mg/kg)

Key Findings :

  • Solubility: The aromatic rings in 3-Amino-4-anilinonaphthalene-1,2-diol likely reduce water solubility compared to aliphatic diols like 3-MCPD or PEG .
  • Toxicity: While 3-MCPD is a known carcinogen, the target compound’s toxicity remains uncharacterized, though aromatic amines often require careful handling .

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